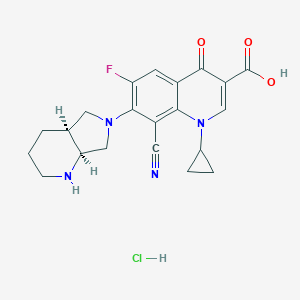

Pradofloxacin Hydrochloride

Description

Properties

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3.ClH/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25;/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29);1H/t11-,17+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPBAVNMWVWXBI-VFZPIINCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430945 |

Source

|

| Record name | Veraflox Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195532-14-0 |

Source

|

| Record name | Veraflox Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pradofloxacin hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8LA4EH3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Pradofloxacin Hydrochloride: A Comprehensive Technical Guide

Abstract

Pradofloxacin is a third-generation fluoroquinolone veterinary antibiotic with an enhanced spectrum of activity against a broad range of Gram-positive and Gram-negative bacteria, including anaerobic bacteria.[1] This technical guide provides an in-depth exploration of the synthetic pathways for pradofloxacin hydrochloride, detailing the key chemical transformations, intermediates, and reaction mechanisms. The synthesis of this complex molecule is a multi-step process that hinges on the strategic construction of two key intermediates: the chiral diamine side chain, (1S,6S)-2,8-diazabicyclo[4.3.0]nonane, and the functionalized quinolone core, 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This document will elucidate the intricate synthesis of these precursors and their final condensation to yield pradofloxacin, providing valuable insights for researchers, scientists, and drug development professionals in the field of medicinal and process chemistry.

Introduction to Pradofloxacin

Pradofloxacin, a veterinary fluoroquinolone, exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[1] Its unique 8-cyano substituent on the quinolone core contributes to its enhanced efficacy and distinct pharmacological profile. The hydrochloride salt of pradofloxacin is often utilized for pharmaceutical formulations. The stereochemistry of the C7 substituent, (1S,6S)-2,8-diazabicyclo[4.3.0]nonane, is critical for its biological activity. This guide will dissect the chemical architecture of pradofloxacin and illuminate the synthetic strategies employed in its creation.

Retrosynthetic Analysis

A retrosynthetic analysis of pradofloxacin hydrochloride reveals the two primary building blocks: the quinolone core (a carboxylic acid derivative) and the bicyclic diamine side chain. The key disconnection is the C-N bond at the C7 position of the quinolone ring, formed via a nucleophilic aromatic substitution reaction.

Caption: Retrosynthetic disconnection of Pradofloxacin.

Synthesis of the Quinolone Core: 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

The synthesis of the highly substituted quinolone core is a multi-step process that typically begins with a polysubstituted benzene derivative. A plausible route involves the construction of the quinolone ring system via a Gould-Jacobs type reaction, followed by functional group manipulations.

Pathway Overview

A likely synthetic pathway commences with 2,4,5-trifluoro-3-cyanobenzoic acid. This starting material undergoes a series of transformations to introduce the necessary substituents prior to the critical cyclization step that forms the quinolone ring.

Caption: Synthesis pathway for the pradofloxacin quinolone core.

Experimental Protocols

Step 1: Synthesis of 2,4,5-Trifluoro-3-cyanobenzoyl chloride

This initial step involves the conversion of the carboxylic acid to the more reactive acid chloride.

-

Protocol: To a solution of 3-cyano-2,4,5-trifluorobenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride. Heat the mixture at reflux until the reaction is complete (monitored by TLC or GC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate

This intermediate is synthesized through a series of reactions starting from a substituted benzoyl chloride. A similar synthesis is described for a related compound.[2]

-

Protocol:

-

To a solution of ethyl 3-ethoxyacrylate in an anhydrous solvent (e.g., dioxane) and in the presence of a base (e.g., triethylamine), slowly add a solution of 2,4-dichloro-5-fluorobenzoyl chloride at a low temperature.

-

After the addition, allow the reaction to warm to room temperature and stir until completion.

-

To the resulting enol ether, add cyclopropylamine and stir at room temperature.

-

The product, ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate, is then isolated and purified.

-

Step 3: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

This crucial cyclization and subsequent hydrolysis yields the quinolone core.

-

Protocol:

-

To a solution of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate in an anhydrous solvent like dioxane, add a strong base such as sodium hydride in portions while cooling.

-

After the initial reaction, heat the mixture at reflux for several hours.

-

Remove the solvent under vacuum, and suspend the residue in water.

-

Add a base like potassium hydroxide and reflux the mixture to hydrolyze the ester.

-

After cooling, filter the solution and acidify the filtrate with a strong acid (e.g., HCl) to precipitate the desired carboxylic acid.

-

The precipitate is then filtered, washed with water, and dried to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.[2]

-

Synthesis of the Chiral Side Chain: (1S,6S)-2,8-diazabicyclo[4.3.0]nonane

The enantiomerically pure side chain is a critical component for the efficacy of pradofloxacin. Its synthesis is a significant challenge, and several routes have been developed, including chemical and chemo-enzymatic methods.[3][4] A common approach starts from pyridine-2,3-dicarboxylic acid.[5]

Pathway Overview

Caption: Final condensation and salt formation.

Experimental Protocol

-

Protocol:

-

A mixture of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, (1S,6S)-2,8-diazabicyclo[4.3.0]nonane, and a base (e.g., diisopropylethylamine) in a solvent mixture of N-methyl-pyrrolidone and ethanol is heated. [6] 2. The reaction is monitored by HPLC until completion.

-

Upon completion, the reaction mixture is cooled, and the crude pradofloxacin is isolated by filtration.

-

The crude product is then treated with hydrochloric acid in a suitable solvent to form the hydrochloride salt, which is then purified by recrystallization to yield pradofloxacin hydrochloride of high purity.

-

Quantitative Data Summary

| Step | Starting Material | Reagent(s) | Product | Yield | Reference |

| Quinolone Core Synthesis | |||||

| Cyclization/Hydrolysis | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate | NaH, KOH | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | ~85% | [2] |

| Chiral Side Chain Synthesis | |||||

| Debenzylation | (R,R)-8-benzyl-2,8-diazabicyclo[4.3.0]nonane | Pd/C, H2 | (S,S)-2,8-diazabicyclo[4.3.0]nonane | 85% | [7] |

| Final Condensation | 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | (1S,6S)-2,8-diazabicyclo[4.3.0]nonane, DIEA | Pradofloxacin | 90% | [6] |

Conclusion

The synthesis of pradofloxacin hydrochloride is a testament to the advancements in modern synthetic organic chemistry. The successful construction of this potent veterinary antibiotic relies on the efficient and stereocontrolled synthesis of its key building blocks. The Gould-Jacobs reaction provides a robust method for assembling the quinolone core, while the synthesis of the chiral diamine side chain requires a carefully orchestrated sequence of reactions, including a critical chiral resolution step. The final nucleophilic aromatic substitution reaction proceeds in high yield to furnish the target molecule. This guide has provided a detailed overview of the synthetic pathways and experimental considerations for the preparation of pradofloxacin hydrochloride, offering a valuable resource for the scientific community.

References

-

Racemisation of (1R, 6S)- 8-Benzyl-7,9-Dioxo-2,8-Diazabicyclo[4.3.0]Nonane using Halogenated Solvent in Basic Medium. [Link]

-

Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. [Link]

-

Efficient Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. ResearchGate. [Link]

- Process for the preparation of moxifloxacin hydrochloride and intermediates thereof.

- Method for preparing moxifloxacin side chain through biological method.

- Preparation method of moxifloxacin side chain intermediate.

- Process for the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane and its enantiomers.

- Novel and economical process for preparing (S, S)-2, 8-diazabicyclo[4.3.0]nonane and its enantiomer.

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

-

Metabolite proving fungal cleavage of the aromatic core part of a fluoroquinolone antibiotic. SpringerLink. [Link]

-

(1S,6S)-2,8-Diazabicyclo(4.3.0)nonane. apicule. [Link]

-

Pradofloxacin. Wikipedia. [Link]

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. [Link]

- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- PROCESS FOR THE PREPARATION OF PRADOFLOXACIN.

-

7-Chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. Buy (S,S)-2,8-Diazabicyclo[4,3,0]nonane (EVT-346107) | 151213-40-0 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101657448B - Process for the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane and its enantiomers - Google Patents [patents.google.com]

- 6. BRPI0718480B1 - PROCESS FOR THE PREPARATION OF PRADOFLOXACIN - Google Patents [patents.google.com]

- 7. (S,S)-2,8-Diazabicyclo[4,3,0]nonane | 151213-42-2 [chemicalbook.com]

Chemical structure and stereochemistry of pradofloxacin hydrochloride

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pradofloxacin Hydrochloride

Introduction

Pradofloxacin is a third-generation fluoroquinolone antibiotic developed exclusively for veterinary use.[1][2] Sold under brand names such as Veraflox®, it represents a significant advancement in the treatment of bacterial infections in cats and dogs, offering an enhanced spectrum of activity, particularly against Gram-positive and anaerobic bacteria.[3] Unlike its predecessors, the efficacy and safety profile of pradofloxacin are intrinsically linked to its unique chemical architecture. The presence of an 8-cyano group enhances its potency, while a bulky bicyclic amine at the C7 position dictates its stereochemical properties.[4]

This guide provides a detailed examination of the chemical structure of pradofloxacin hydrochloride, with a primary focus on the critical role of its stereochemistry. We will explore how the specific three-dimensional arrangement of its atoms governs the molecule's interaction with bacterial enzymes, forming the basis of its potent bactericidal activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this advanced veterinary therapeutic agent.

Chemical Identity and Physicochemical Properties

Pradofloxacin's core is a fluoroquinolone carboxylic acid structure. The hydrochloride salt is typically used in formulations to improve its pharmaceutical properties.

IUPAC Name: 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid.[2]

The key physicochemical properties of pradofloxacin and its hydrochloride salt are summarized in the table below.

| Property | Value (Pradofloxacin Base) | Value (Pradofloxacin HCl) | Source(s) |

| CAS Number | 195532-12-8 | 195532-14-0 | [2][5] |

| Molecular Formula | C₂₁H₂₁FN₄O₃ | C₂₁H₂₂ClFN₄O₃ | [2][5] |

| Molecular Weight | 396.4 g/mol | 432.88 g/mol | [2][5] |

| Lipid Solubility (Log P) | ~1.4 | Not specified | [4] |

| Appearance | Solid | Solid | [6] |

Core Chemical Structure Analysis

The structure of pradofloxacin is built upon the classic fluoroquinolone scaffold but is distinguished by two key substituents that enhance its antibacterial activity and define its stereochemical nature.[4]

The core components are:

-

Quinolone Ring System: A bicyclic aromatic core containing a carboxylic acid group at the C3 position and a ketone at C4, which are essential for binding to bacterial enzymes.

-

C1-Cyclopropyl Group: Common among modern fluoroquinolones, this group contributes to overall potency.

-

C6-Fluoro Group: A hallmark of the fluoroquinolone class, this fluorine atom significantly enhances DNA gyrase inhibition and bacterial cell penetration.

-

C8-Cyano Group (C≡N): This addition is a defining feature of pradofloxacin, boosting its activity against key pathogens like Staphylococcus aureus and Escherichia coli.[4]

-

C7-Pyrrolidino-piperidine Ring: This bulky, bicyclic amine side chain is crucial for two reasons. Firstly, it enhances activity against anaerobic bacteria. Secondly, and most importantly, it contains the molecule's two chiral centers, making stereochemistry a critical aspect of its function.[4]

The Critical Role of Stereochemistry

Chirality is a fundamental concept in pharmacology where a molecule and its mirror image (enantiomer) are non-superimposable. Such molecules can exhibit profoundly different biological activities. Pradofloxacin is a chiral drug, and its therapeutic utility is exclusively associated with one specific stereoisomer.

Identification of Chiral Centers and Absolute Configuration

The C7 bicyclic amine substituent of pradofloxacin contains two chiral centers. This gives rise to four possible stereoisomers. However, only one of these is used therapeutically: the (4aS, 7aS) enantiomer.[2] This specific three-dimensional arrangement is determined using the Cahn-Ingold-Prelog (CIP) priority rules, where substituents at each chiral center are ranked by atomic number to assign an 'R' (rectus, right) or 'S' (sinister, left) configuration.[7][8][9] The pharmacologically active isomer of pradofloxacin has the S configuration at both chiral centers of the C7 side chain.[1][4]

The Eutomer and the Distomer: A Case of Stereospecific Potency

In pharmacology, the more potent enantiomer is termed the eutomer , while the less active one is the distomer . For pradofloxacin, the (S,S)-enantiomer is the eutomer, possessing virtually all the desired antibacterial potency.[4] The other stereoisomers are significantly less active. This disparity arises because the biological targets of fluoroquinolones—bacterial enzymes—are themselves chiral. The precise spatial arrangement of the (S,S)-enantiomer allows for optimal binding to the active site of these enzymes, akin to a key fitting into a lock. The other isomers, or distomers, do not fit correctly and thus cannot effectively inhibit the enzymes.

Mechanism of Action: A Stereospecific Interaction

Pradofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[6][10] These enzymes are vital for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily the target in Gram-negative bacteria, it introduces negative supercoils into DNA, a process necessary for DNA replication.[11][12]

-

Topoisomerase IV: The main target in Gram-positive bacteria, it is responsible for decatenating (separating) newly replicated circular chromosomes.[10]

Pradofloxacin functions as a "topoisomerase poison." It binds to the enzyme-DNA complex, stabilizing it at a stage where the DNA backbone is cleaved.[13][14] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which stalls replication and ultimately triggers cell death.[10] Pradofloxacin is distinguished as a dual-targeting fluoroquinolone with a similar affinity for both enzymes.[4] The high-affinity binding required for this mechanism is critically dependent on the (S,S) configuration of the C7 side chain, which fits precisely into the binding pocket of the enzyme-DNA complex.

Synthesis and Stereochemical Control

The industrial synthesis of pradofloxacin requires precise control over its stereochemistry to ensure that only the active (S,S)-enantiomer is produced. This is typically achieved not by separating the final enantiomers, but by using an enantiomerically pure starting material for the C7 side chain.

A common synthetic route involves a nucleophilic aromatic substitution reaction.[15][16] The core of the molecule, 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, is reacted with the pre-synthesized, enantiopure (1S,6S)-2,8-diazabicyclo[4.3.0]nonane.[15] This ensures that the final product, pradofloxacin, is formed with the correct and desired stereochemistry.

Sources

- 1. Pradofloxacin - Wikipedia [en.wikipedia.org]

- 2. Pradofloxacin | C21H21FN4O3 | CID 9802884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study on pradofloxacin in the dog – Comparison of serum analysis, ultrafiltration and tissue sampling after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vettimes.com [vettimes.com]

- 5. biosynth.com [biosynth.com]

- 6. medkoo.com [medkoo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Absolute configuration - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CA2666932A1 - Process for preparing pradofloxacin - Google Patents [patents.google.com]

- 16. BRPI0718480B1 - PROCESS FOR THE PREPARATION OF PRADOFLOXACIN - Google Patents [patents.google.com]

The Molecular Gambit: A Technical Guide to the Mechanism of Pradofloxacin Hydrochloride's Action on DNA Gyrase

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradofloxacin, a third-generation veterinary fluoroquinolone, represents a significant advancement in antimicrobial therapy due to its broad spectrum of activity and enhanced efficacy against both Gram-positive and Gram-negative pathogens. This in-depth technical guide elucidates the core mechanism of action of pradofloxacin hydrochloride at the molecular level, focusing on its interaction with bacterial DNA gyrase. We will explore the formation of the critical ternary complex, the structural determinants of its inhibitory activity, and the established experimental protocols for characterizing this interaction. This document is intended to provide a comprehensive resource for researchers and drug development professionals, fostering a deeper understanding of this potent antimicrobial agent and informing future research endeavors.

Introduction: The Topological Challenge of DNA Replication and the Role of DNA Gyrase

The bacterial chromosome, a marvel of genetic compaction, presents a significant topological challenge during replication and transcription. The unwinding of the double helix by helicases introduces positive supercoils ahead of the replication fork, which, if left unresolved, would impede the progression of the replication machinery and lead to DNA strand breaks.

Bacterial DNA gyrase, a type II topoisomerase, is the essential enzyme responsible for resolving this topological strain. It is unique in its ability to introduce negative supercoils into DNA, a process that counteracts the positive supercoiling and facilitates DNA unwinding.[1] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂).[2] The GyrA subunits are responsible for DNA binding and breakage-reunion, while the GyrB subunits harbor the ATPase activity that powers the enzymatic cycle.[2] This essential role in bacterial viability makes DNA gyrase an ideal target for antimicrobial agents.

The Primary Mode of Action: Pradofloxacin's Molecular Trap

The antibacterial activity of pradofloxacin is primarily attributed to its ability to inhibit the function of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] While both are type II topoisomerases, their primary roles and susceptibility to fluoroquinolones can differ between bacterial species. In Gram-negative bacteria, DNA gyrase is the principal target, whereas in Gram-positive bacteria, topoisomerase IV is often the more susceptible enzyme.[4] Pradofloxacin is distinguished as a dual-targeting fluoroquinolone with high affinity for both enzymes, a characteristic that contributes to its broad spectrum of activity and a reduced propensity for the development of resistance.[4][5]

The core of pradofloxacin's mechanism is not simply the inhibition of enzymatic activity, but rather the stabilization of a covalent enzyme-DNA complex, often referred to as the "cleavage complex".[6] This process effectively traps the DNA gyrase on the DNA, leading to a cascade of events that culminate in bacterial cell death.

The catalytic cycle of DNA gyrase involves the following key steps:

-

Binding of a segment of DNA (the G-segment).

-

Cleavage of both strands of the G-segment, with each GyrA subunit forming a covalent bond with the 5'-phosphate end of the DNA.

-

Passage of another segment of DNA (the T-segment) through the break.

-

Religation of the cleaved G-segment.

Pradofloxacin intervenes at a critical juncture in this cycle. It binds to the transient cleavage complex, preventing the religation of the DNA strands. This results in the accumulation of double-strand DNA breaks, which are potent triggers of the bacterial SOS response and, if unrepaired, lead to the fragmentation of the chromosome and cell death.[7]

The Ternary Complex: A Molecular Triad of Inhibition

The inhibitory action of pradofloxacin is mediated through the formation of a stable ternary complex consisting of the drug, DNA gyrase, and the cleaved DNA. The stability of this complex is paramount to the drug's efficacy.

Key Molecular Interactions:

-

Quinolone-DNA Intercalation: The planar aromatic ring system of the fluoroquinolone molecule intercalates into the DNA at the site of cleavage, between the +1 and -1 base pairs.

-

Magnesium Ion Bridge: A crucial element in the formation of the ternary complex is a non-catalytic magnesium ion (Mg²⁺). This ion acts as a bridge, coordinating with the C3-carboxyl and C4-keto groups of the pradofloxacin molecule and with specific amino acid residues within the quinolone resistance-determining region (QRDR) of the GyrA subunit, most notably Serine-83 and Aspartate-87 in E. coli.[8] This interaction is fundamental to the high affinity of fluoroquinolones for the gyrase-DNA complex.

-

Interactions with GyrA and GyrB: While the primary interactions occur within the QRDR of GyrA, evidence suggests the existence of a second binding mode. The C-7 substituent of the fluoroquinolone molecule can interact with residues in the GyrB subunit.[9] This dual interaction may contribute to the potency and spectrum of activity of newer generation fluoroquinolones like pradofloxacin.

The following diagram illustrates the simplified molecular interactions within the pradofloxacin-gyrase-DNA ternary complex.

Caption: Molecular interactions in the ternary complex.

Experimental Characterization of Pradofloxacin's Action on DNA Gyrase

The inhibitory effect of pradofloxacin on DNA gyrase can be quantitatively assessed through various in vitro assays. These assays are fundamental for determining the potency of the compound and for understanding its specific effects on the enzyme's catalytic activities.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322. The inhibition of this activity by pradofloxacin is then quantified.

Principle: Relaxed and supercoiled DNA isoforms can be separated by agarose gel electrophoresis due to their different mobilities. In the presence of an effective inhibitor, the amount of supercoiled DNA will be reduced.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing:

-

5X DNA Gyrase Reaction Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 50 mM Magnesium Acetate, 50 mM DTT, 2.5 M Potassium Glutamate, 250 µg/mL Albumin).

-

Relaxed pBR322 DNA (final concentration ~10 µg/mL).

-

ATP (final concentration 1 mM).

-

Nuclease-free water to the final volume.

-

-

Prepare serial dilutions of pradofloxacin hydrochloride in a suitable solvent (e.g., water or DMSO).

-

-

Incubation:

-

Add the pradofloxacin dilutions to the reaction mixtures.

-

Initiate the reaction by adding a pre-determined amount of purified DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the DNA substrate under control conditions).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

The different DNA topoisomers are then separated by electrophoresis on a 1% agarose gel.

-

Visualize the DNA bands using a DNA stain (e.g., ethidium bromide or SYBR Safe) and a UV transilluminator.

-

-

Data Analysis:

-

Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

-

The concentration of pradofloxacin that inhibits 50% of the supercoiling activity (IC₅₀) is determined by plotting the percentage of inhibition against the drug concentration.

-

The following diagram outlines the workflow for a DNA gyrase supercoiling assay.

Caption: Workflow of a DNA gyrase supercoiling assay.

DNA Gyrase Cleavage Assay

This assay directly measures the formation of the cleavage complex stabilized by pradofloxacin.

Principle: In the presence of a fluoroquinolone, DNA gyrase is trapped on the DNA after cleaving it. The addition of a strong detergent like Sodium Dodecyl Sulfate (SDS) and a protease (Proteinase K) denatures the enzyme, revealing the double-strand breaks in the DNA. A circular plasmid substrate will be linearized if a cleavage complex is formed.

Experimental Protocol: DNA Gyrase Cleavage Assay

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing:

-

5X DNA Gyrase Cleavage Buffer (similar to supercoiling buffer but typically without ATP, as it is not required for cleavage complex formation by quinolones).[10]

-

Supercoiled pBR322 DNA (final concentration ~10 µg/mL).

-

Nuclease-free water to the final volume.

-

-

Prepare serial dilutions of pradofloxacin hydrochloride.

-

-

Incubation:

-

Add the pradofloxacin dilutions to the reaction mixtures.

-

Add a higher concentration of DNA gyrase than used in the supercoiling assay (cleavage assays often require more enzyme).[10]

-

Incubate at 37°C for 30 minutes to allow for cleavage complex formation.

-

-

Trapping the Complex and DNA Analysis:

-

Add SDS to a final concentration of 0.2-1% (w/v) and Proteinase K to a final concentration of 0.1 mg/mL.

-

Incubate at 37°C for an additional 30 minutes to digest the gyrase.

-

Stop the reaction and separate the DNA by agarose gel electrophoresis.

-

-

Data Analysis:

-

The appearance of a linear DNA band indicates the formation of a cleavage complex.

-

The amount of linearized plasmid is quantified by densitometry.

-

The concentration of pradofloxacin that results in the linearization of 50% of the plasmid DNA can be determined.

-

Quantitative Assessment of Pradofloxacin's Activity

The potency of pradofloxacin is reflected in its low Minimum Inhibitory Concentration (MIC) values against a wide range of veterinary pathogens. The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.

| Bacterial Species | Pradofloxacin MIC₉₀ (µg/mL) |

| Staphylococcus pseudintermedius | ≤ 0.25 |

| Escherichia coli | ≤ 0.25 |

| Pasteurella multocida | ≤ 0.25 |

| Bordetella bronchiseptica | ≤ 0.25 |

| Proteus spp. | ≥ 4 |

| Pseudomonas aeruginosa | ≥ 4 |

Data compiled from Schink et al. (2013).[11]

The low MIC values for key pathogens underscore the high potency of pradofloxacin. For some intrinsically more resistant species like Pseudomonas aeruginosa, higher concentrations are required for inhibition.

Conclusion and Future Directions

Pradofloxacin hydrochloride exerts its potent bactericidal effect by targeting bacterial DNA gyrase and topoisomerase IV. Its mechanism of action, centered on the stabilization of a ternary drug-enzyme-DNA cleavage complex, is a hallmark of the fluoroquinolone class. The dual-targeting nature of pradofloxacin, coupled with its high affinity for both enzymes, contributes to its broad-spectrum efficacy and represents a key strategy in combating the emergence of antimicrobial resistance.

The in vitro assays detailed in this guide provide a robust framework for the continued investigation of pradofloxacin and the development of novel fluoroquinolones. Future research should focus on obtaining high-resolution crystal structures of the pradofloxacin-gyrase-DNA complex to further elucidate the specific molecular interactions. Such structural insights, combined with advanced computational modeling, will be invaluable for the rational design of next-generation antimicrobials with enhanced potency, an expanded spectrum of activity, and a reduced potential for resistance development.

References

-

Asha, M.K. et al. (2013). In vitro anti-Helicobacter pylori activity of a flavonoid rich extract of Glycyrrhiza glabra and its probable mechanisms of action. Journal of Ethnopharmacology, 145(2). Available at: [Link]

-

El Bahri, L. (2018). Pradofloxacin: a feline fluoroquinolone part 1. Vet Times. Available at: [Link]

-

Fedorowicz, J., & Sączewski, J. (2018). Modifications of quinolones and fluoroquinolones: Hybrid compounds and dual-action molecules. Monatshefte für Chemie-Chemical Monthly, 149(7), 1199-1245. Available at: [Link]

-

Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. Available at: [Link]

-

Litwin, T. R., & JJ, L. (2014). Pradofloxacin: A novel veterinary fluoroquinolone for treatment of bacterial infections in cats. The Veterinary Journal, 201(2), 207-214. Available at: [Link]

-

Mohammed, H. R., et al. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 27(1), 238. Available at: [Link]

-

Lees, P. (2013). Pharmacokinetics, pharmacodynamics and therapeutics of pradofloxacin in the dog and cat. Journal of veterinary pharmacology and therapeutics, 36(3), 209-221. Available at: [Link]

-

ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. BioHippo. Available at: [Link]

-

ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Available at: [Link]

-

University of Hamburg. (n.d.). DNA-Gyrase and quinolones: Modelling and Antibiotic Resistance. Available at: [Link]

-

Lees, P. (2013). Pharmacokinetics, pharmacodynamics and therapeutics of pradofloxacin in the dog and cat. Journal of Veterinary Pharmacology and Therapeutics, 36(3), 209-221. Available at: [Link]

-

Hong, Y., et al. (2023). Genome-wide mapping of fluoroquinolone-stabilized DNA gyrase cleavage sites displays drug specific effects that correlate with bacterial persistence. Nucleic Acids Research, 51(1), 29-43. Available at: [Link]

-

Palumbo, M., et al. (2009). Hot-spot consensus of fluoroquinolone-mediated DNA cleavage by Gram-negative and Gram-positive type II DNA topoisomerases. Nucleic acids research, 37(12), 4016-4026. Available at: [Link]

-

Inspiralis. (n.d.). Cleavage Assays. Available at: [Link]

-

Mustaev, A., et al. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. Journal of Biological Chemistry, 289(18), 12300-12312. Available at: [Link]

-

Oyamada, Y., et al. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial agents and chemotherapy, 45(11), 3098-3104. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Fluoroquinolone-Gyrase-DNA Cleaved Complexes. Available at: [Link]

-

Hiasa, H. (2017). Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site. Biochimica et Biophysica Acta (BBA)-General Subjects, 1861(1), 3469-3476. Available at: [Link]

-

Mohammed, H. R., et al. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 27(1), 238. Available at: [Link]

-

Blower, T. R., et al. (2016). Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 113(7), 1713-1718. Available at: [Link]

-

Taylor, D. J., & Arciszewska, L. K. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. Available at: [Link]

-

Mustaev, A., et al. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. Journal of Biological Chemistry, 289(18), 12300-12312. Available at: [Link]

-

Wetzstein, H. G. (2005). Comparative mutant prevention concentrations of pradofloxacin and other veterinary fluoroquinolones indicate differing potentials in preventing selection of resistance. Antimicrobial agents and chemotherapy, 49(10), 4166-4173. Available at: [Link]

-

Khan, T., et al. (2015). Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. Bioinformation, 11(1), 17. Available at: [Link]

-

Mukherjee, S., et al. (2022). Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 40(22), 11849-11861. Available at: [Link]

-

Huang, X., et al. (2023). Polymorphism of Pradofloxacin: Crystal Structure Analysis, Stability Study, and Phase Transformation Behavior. Pharmaceutical research, 40(6), 1547-1561. Available at: [Link]

-

Mustaev, A., et al. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. Journal of Biological Chemistry, 289(18), 12300-12312. Available at: [Link]

-

Kumar, A., et al. (2013). Pharmacophore modeling, docking and the integrated use of a ligand-and structure-based virtual screening approach for novel DNA gyrase inhibitors. Journal of molecular modeling, 19(11), 4889-4902. Available at: [Link]

-

Saleh, M. S., et al. (2022). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Molecules, 27(1), 238. Available at: [Link]

-

Bax, B. D., et al. (2010). Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin. Nature, 466(7309), 935-940. Available at: [Link]

-

ResearchGate. (n.d.). Inhibitors of bacterial DNA gyrase's allosteric pocket, with IC50.... Available at: [Link]

-

Breitschwerdt, E. B., et al. (2020). Pradofloxacin for Treatment of Bartonella henselae in Experimentally Inoculated Cats. Pathogens, 9(4), 304. Available at: [Link]

-

Schink, A. K., et al. (2013). Susceptibility of canine and feline bacterial pathogens to pradofloxacin and comparison with other fluoroquinolones approved for companion animals. Veterinary microbiology, 162(1), 119-126. Available at: [Link]

Sources

- 1. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. vettimes.com [vettimes.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inspiralis.com [inspiralis.com]

- 11. Susceptibility of canine and feline bacterial pathogens to pradofloxacin and comparison with other fluoroquinolones approved for companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis and characterization of pradofloxacin hydrochloride

An In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of Pradofloxacin Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

Pradofloxacin is a third-generation veterinary fluoroquinolone antibiotic distinguished by its enhanced spectrum of activity, particularly against Gram-positive and anaerobic bacteria.[1][2] As with any active pharmaceutical ingredient (API), rigorous and unambiguous characterization is paramount for ensuring quality, safety, and efficacy in drug development and manufacturing. This technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the structural elucidation and quantitative analysis of pradofloxacin hydrochloride. We will delve into the theoretical underpinnings and practical applications of UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering field-proven insights and detailed experimental workflows for researchers, scientists, and quality control professionals.

Pradofloxacin: A Molecular Overview

Pradofloxacin's enhanced antibacterial potency is a direct result of key structural modifications to the core quinolone ring, specifically the addition of a cyano group at the C-8 position and a bicyclic amine (S,S-pyrrolidino-piperidine) at the C-7 position.[3][4] These features not only broaden its spectrum but also present unique signatures for spectroscopic identification.

Its mechanism of action involves the dual targeting and inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6] This interference disrupts DNA replication, transcription, and repair, leading to rapid, concentration-dependent bactericidal effects.[5]

Diagram: Mechanism of Action

Caption: Pradofloxacin's dual-inhibition pathway leading to bacterial cell death.

Table 1: Physicochemical Properties of Pradofloxacin

| Property | Value | Source |

| IUPAC Name | 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | [7] |

| Molecular Formula | C₂₁H₂₁FN₄O₃ | [7] |

| Molecular Weight | 396.4 g/mol | [7] |

| Monoisotopic Mass | 396.15976871 Da | [7] |

| CAS Number | 195532-12-8 | [5] |

| pKa | 5.5 and 8.8 | [8] |

| Melting Point | 242 °C | [8] |

UV-Visible Spectroscopy: The Quantitative Workhorse

Expertise & Experience: Why UV-Vis?

UV-Vis spectroscopy is a robust, simple, and cost-effective method primarily used for the quantitative determination of pradofloxacin in bulk form and pharmaceutical dosages.[9][10] The technique relies on the absorption of ultraviolet light by the molecule's extensive chromophore—the substituted quinolone nucleus. The intensity of absorption is directly proportional to the concentration of the drug in solution, a relationship governed by the Beer-Lambert Law. This makes it an ideal tool for routine quality control assays, dissolution studies, and content uniformity testing.

Experimental Protocol: Quantitative Determination

-

Solvent Selection: Prepare a suitable solvent system. Due to the amphoteric nature of fluoroquinolones, aqueous acidic solutions (e.g., 0.1 N HCl) or mixtures of water, methanol, and acetonitrile are commonly used to ensure complete dissolution and stable ionization.[9][10]

-

Preparation of Standard Stock Solution: Accurately weigh approximately 10 mg of pradofloxacin hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with the chosen solvent to create a 100 µg/mL stock solution.

-

Determination of λmax: Dilute the stock solution to a working concentration (e.g., 10 µg/mL). Scan the solution using a double-beam UV-Vis spectrophotometer from 400 nm to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). For fluoroquinolones, this is typically observed around 290-300 nm.[9]

-

Calibration Curve: Prepare a series of dilutions from the stock solution to cover a linear concentration range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).

-

Measurement: Measure the absorbance of each standard solution at the predetermined λmax.

-

Analysis: Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear, with a correlation coefficient (R²) > 0.999.[9] The concentration of unknown samples can be determined using the regression equation from this curve.

Table 2: Typical UV-Vis Spectroscopic Parameters

| Parameter | Typical Value | Rationale |

| λmax | ~292 nm | Corresponds to the π → π* electronic transition of the quinolone chromophore. |

| Solvent | 0.1 N HCl or Water:Methanol | Ensures protonation and complete solubilization for reproducible measurements. |

| Linear Range | 1.0 - 12.0 µg/mL | Defines the concentration range where absorbance is directly proportional to concentration.[9] |

| Correlation Coefficient (R²) | > 0.999 | Demonstrates the linearity and reliability of the calibration curve.[9] |

Fourier-Transform Infrared Spectroscopy: The Molecular Fingerprint

Expertise & Experience: Why FT-IR?

FT-IR spectroscopy is an indispensable tool for the qualitative identification of pradofloxacin hydrochloride. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group within the molecule vibrates at a characteristic frequency, producing a unique spectrum that serves as a molecular "fingerprint."[11] This allows for rapid and definitive confirmation of the API's identity, differentiation from related structures, and investigation of polymorphism or hydration states by observing shifts in key vibrational bands, such as the O-H stretching region.[12]

Experimental Protocol: Sample Characterization

-

Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of pradofloxacin hydrochloride with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectral Collection: Collect the spectrum over the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹) with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans to ensure a high signal-to-noise ratio.[11] A background spectrum of an empty sample holder or a pure KBr pellet should be collected and automatically subtracted.

Table 3: Key FT-IR Vibrational Frequencies for Pradofloxacin

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3500 - 3300 | O-H Stretching | Carboxylic acid (intermolecular H-bonding)[11] |

| ~3050 | N-H Stretching | Secondary amine in the piperidine ring[11] |

| ~2220 | C≡N Stretching | Cyano group at C-8 position |

| 1725 - 1700 | C=O Stretching | Ketone of the quinolone ring[13] |

| 1630 - 1600 | C=O Stretching | Carboxylic acid group[11] |

| 1450 - 1300 | C-N Stretching | Aromatic amine and piperidine ring |

| 1100 - 1000 | C-F Stretching | Aryl-fluoride bond[14] |

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Proof

Expertise & Experience: Why NMR?

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. ¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons, while ¹³C NMR provides similar information for the carbon skeleton. For a molecule as complex as pradofloxacin, 2D NMR techniques (like COSY and HSQC) can be employed to definitively assign every proton and carbon signal, confirming the regiochemistry and stereochemistry of the substituents. It is the gold standard for structural confirmation in drug discovery and for reference standard characterization.[4][15]

Experimental Protocol: Structural Elucidation

-

Sample Preparation: Dissolve 5-10 mg of pradofloxacin hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O with a drop of trifluoroacetic acid-d₁ to aid solubility, or DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for aqueous media, if precise chemical shift referencing is required.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected proton chemical shifts (approx. 0-12 ppm), and a short relaxation delay.

-

¹³C NMR: This requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom.

Expected ¹H NMR Spectral Features

While an actual spectrum is instrument-dependent, the ¹H NMR spectrum of pradofloxacin is expected to show distinct signals corresponding to:

-

Aromatic Protons: Signals in the downfield region (~7.0-9.0 ppm) corresponding to the protons on the quinolone ring system.

-

Cyclopropyl Protons: A complex set of multiplets in the upfield region (~1.0-1.5 ppm) from the four protons of the cyclopropyl group.

-

Pyrrolidino-piperidine Protons: A series of complex, overlapping signals in the aliphatic region (~1.5-4.0 ppm) from the multiple non-equivalent protons on the bicyclic amine substituent.

-

Carboxylic Acid Proton: A broad singlet, often far downfield (>10 ppm), which may be exchangeable with D₂O.

Mass Spectrometry: Unveiling Molecular Weight and Purity

Expertise & Experience: Why MS?

Mass spectrometry provides two critical pieces of information: the precise molecular weight and the fragmentation pattern of the molecule. High-Resolution Mass Spectrometry (HR-MS) can determine the mass with enough accuracy to confirm the elemental formula (C₂₁H₂₁FN₄O₃).[4] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for detecting and quantifying pradofloxacin in complex matrices, such as plasma or tissue, making it essential for pharmacokinetic and metabolism studies.[1][8] Tandem MS (MS/MS) further enhances selectivity by isolating a specific parent ion and fragmenting it to monitor unique daughter ions, virtually eliminating matrix interference.

Experimental Protocol: LC-MS/MS for Quantification

-

Sample Preparation: For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically required to remove interferences.[16]

-

Chromatographic Separation (LC):

-

Mass Spectrometric Detection (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is ideal for fluoroquinolones, as the basic nitrogen atoms are readily protonated.

-

Analysis: In full scan mode, the protonated molecular ion ([M+H]⁺) is observed. For quantification, Selected Reaction Monitoring (SRM) in tandem MS is used. The mass spectrometer is set to isolate the parent ion (m/z 397.16) and then detect one or two specific fragment ions produced by collision-induced dissociation.

-

Table 4: Key Mass Spectrometric Data for Pradofloxacin

| Parameter | Expected Value (m/z) | Rationale |

| Protonated Molecular Ion [M+H]⁺ | 397.16 | Corresponds to the mass of the intact molecule plus a proton. Used as the precursor ion in MS/MS. |

| Monoisotopic Mass | 396.1598 | The exact mass of the most abundant isotopic species, used for high-resolution mass confirmation.[7] |

| Key Fragment Ions | Instrument Dependent | Specific daughter ions produced by fragmentation of the parent ion, used for highly selective quantification in SRM mode. |

Integrated Analytical Workflow

The comprehensive characterization of pradofloxacin hydrochloride relies on the logical application of these spectroscopic techniques. Each method provides a unique and complementary piece of the analytical puzzle, ensuring a complete and validated understanding of the molecule.

Diagram: Integrated Spectroscopic Workflow

Caption: A logical workflow for the complete spectroscopic characterization of Pradofloxacin HCl.

Conclusion

The robust characterization of pradofloxacin hydrochloride is achieved through a multi-faceted approach where each spectroscopic technique plays a critical and synergistic role. UV-Visible spectroscopy serves as the foundation for rapid and reliable quantitative analysis. FT-IR provides an essential and definitive fingerprint for identity confirmation. Mass spectrometry confirms the molecular weight and is the cornerstone of sensitive bioanalysis. Finally, NMR spectroscopy stands as the ultimate arbiter of molecular structure, providing unequivocal proof of identity and purity. By integrating these powerful analytical tools, researchers and drug development professionals can ensure the quality, consistency, and integrity of pradofloxacin hydrochloride from the laboratory to the final medicinal product.

References

-

Vet Times (2018). Pradofloxacin: a feline fluoroquinolone part 1. [Link]

-

National Center for Biotechnology Information (2024). Pradofloxacin. PubChem Compound Summary for CID 9802884. [Link]

-

Silley, P., Pfaller, M. A., & Prescott, J. F. (2012). Pharmacokinetics, pharmacodynamics and therapeutics of pradofloxacin in the dog and cat. Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Wikipedia (2024). Pradofloxacin. [Link]

-

Hauschild, G., Rohn, K., Engelhardt, E., et al. (2013). Pharmacokinetic study on pradofloxacin in the dog – Comparison of serum analysis, ultrafiltration and tissue sampling after oral administration. BMC Veterinary Research. [Link]

-

Wetzstein, H. G., Karl, W., & Schmeer, N. (2012). Metabolite proving fungal cleavage of the aromatic core part of a fluoroquinolone antibiotic. Applied Microbiology and Biotechnology. [Link]

-

Panda, S., Patro, S. K., & Mishra, P. (2011). FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. NIT Rourkela. [Link]

-

Hauschild, G., Rohn, K., et al. (2013). Pharmacokinetic study on pradofloxacin in the dog – Comparison of serum analysis, ultrafiltration and tissue sampling after oral administration. ResearchGate. [Link]

-

Unade, C. I., Ali, A., & Usman, A. (2020). fluoroquinolones: official and reported methods of analysis (review). ResearchGate. [Link]

-

Panda, S., Patro, S. K., & Mishra, P. (2011). FTIR Spectroscopic Study of Ofloxacin with Different Mucoadhesive Polymers in Suspensions. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Silley, P., & Stephan, B. (2007). Comparative activity of pradofloxacin against anaerobic bacteria isolated from dogs and cats. ResearchGate. [Link]

-

Silley, P., Pfaller, M. A., & Prescott, J. F. (2012). Pharmacokinetics, pharmacodynamics and therapeutics of pradofloxacin in the dog and cat. PubMed. [Link]

-

Alam, A., Al-Jenoobi, F. I., & Al-Mohizea, A. M. (2011). Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations. Tropical Journal of Pharmaceutical Research. [Link]

-

El-Anwar, F., El-Zeany, B., & El-Gawad, H. A. (2014). SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF OFLOXACIN AND LEVOFLOXACIN IN PHARMACEUTICAL FORMULATIONS. Natural Sciences Publishing. [Link]

-

Basu, S. K., & Mahalanabis, K. K. (2001). Simple Spectrophotometric Methods for the Estimation of Ofloxacin in Dosage Forms. Asian Journal of Chemistry. [Link]

-

Pop, A., Sarbu, C., & Yunes, R. A. (2008). QUANTITATIVE ANALYSIS OF NOFRLOXACIN BY 1H NMR AND HPLC. Acta Poloniae Pharmaceutica. [Link]

-

Ulu, S. T. (2014). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Spectroscopy. [Link]

-

Singh, S., & Kumar, S. (2010). FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. Indian Journal of Pharmaceutical Sciences. [Link]

-

Jain, P. S., & Patel, M. K. (2012). New Simultaneous UV-Visible Spectrophotometric Methods for Estimation of Ofloxacin and Ketorolac Tromethamine in Ophthalmic Dosage Form. Asian Journal of Pharmaceutical Analysis. [Link]

-

Nugrahani, I., Ibrahim, S., & Mauludin, R. (2015). Hydrate transformation study of fluoroquinolone antibiotics using Fourier transform infrared spectroscopy (FTIR). ResearchGate. [Link]

-

Dewani, A. P., Bakal, R., & Shiradkar, M. R. (2015). Validated UV-Visible Spectrophotometric method for simultaneous estimation of Cefixime and Moxifloxacin in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Olasunkanmi, L. O., et al. (2020). a) 1 H-NMR observed spectra of ofloxacin b) NMR theoretical predicted spectra of Ofloxacin. ResearchGate. [Link]

-

Litster, A., et al. (2013). Clinical efficacy and palatability of pradofloxacin 2.5% oral suspension for the treatment of bacterial lower urinary tract infections in cats. Journal of Feline Medicine and Surgery. [Link]

Sources

- 1. Pharmacokinetic study on pradofloxacin in the dog – Comparison of serum analysis, ultrafiltration and tissue sampling after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, pharmacodynamics and therapeutics of pradofloxacin in the dog and cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vettimes.com [vettimes.com]

- 4. Metabolite proving fungal cleavage of the aromatic core part of a fluoroquinolone antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pradofloxacin - Wikipedia [en.wikipedia.org]

- 6. Pradofloxacin | Fluoroquinolone antibiotic | Antibacterial | TargetMol [targetmol.com]

- 7. Pradofloxacin | C21H21FN4O3 | CID 9802884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 9. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjpbcs.com [rjpbcs.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Pradofloxacin Hydrochloride: A Comprehensive Technical Guide for the Research Professional

This guide provides an in-depth exploration of pradofloxacin hydrochloride, a third-generation fluoroquinolone antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and essential experimental protocols related to this veterinary antimicrobial agent.

Introduction: Advancing Fluoroquinolone Therapy

Pradofloxacin represents a significant advancement in veterinary antimicrobial therapy. As an 8-cyano-fluoroquinolone, its chemical structure confers an enhanced spectrum of activity, particularly against Gram-positive and anaerobic bacteria, when compared to earlier generation fluoroquinolones.[1][2] Developed for the treatment of bacterial infections in dogs and cats, its clinical efficacy is underpinned by a favorable pharmacokinetic profile and a potent dual-targeting mechanism of action against essential bacterial enzymes.[3] This guide will serve as a technical resource, providing the foundational knowledge necessary for research and development involving pradofloxacin hydrochloride.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development, analytical method design, and the interpretation of biological data. Pradofloxacin hydrochloride is the salt form used to enhance the aqueous solubility and stability of the active pradofloxacin molecule.

Core Identification and Properties

The key identifiers and physicochemical parameters for pradofloxacin and its hydrochloride salt are summarized below. The hydrochloride salt is formed with the active pradofloxacin base, leading to an increased molecular weight.

| Property | Pradofloxacin Hydrochloride | Pradofloxacin (Free Base) | Reference(s) |

| CAS Number | 195532-14-0 | 195532-12-8 | [4][5] |

| Molecular Formula | C₂₁H₂₂ClFN₄O₃ | C₂₁H₂₁FN₄O₃ | [5] |

| Molecular Weight | 432.88 g/mol | 396.42 g/mol | [5][6] |

| Melting Point | Not specified | 242 °C | [6] |

| pKa (at 21°C) | Not specified | 5.5 and 8.8 | [6] |

| Aqueous Solubility (at 21°C) | Not specified | 33.5 g/L | [6] |

Note: While some properties are reported for the free base, they provide a strong indication of the behavior of the molecule. The hydrochloride salt is expected to have higher aqueous solubility.

Chemical Synthesis Overview

The synthesis of pradofloxacin involves a key nucleophilic substitution reaction. The core quinolone structure, 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, is reacted with (1S,6S)-2,8-diazabicyclo[4.3.0]nonane.[7][8] This reaction is typically carried out in a solvent mixture, such as N-methylpyrrolidone and ethanol, in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[7][8]

Caption: Simplified reaction scheme for the synthesis of Pradofloxacin.

Mechanism of Action: A Dual-Targeting Approach

Pradofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3] By forming a stable complex with the enzyme and the cleaved DNA, pradofloxacin traps these enzymes in their transient DNA-cleaving state. This leads to an accumulation of double-strand DNA breaks, ultimately triggering bacterial cell death.

The dual-targeting nature of pradofloxacin is a key attribute. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. The ability of pradofloxacin to effectively inhibit both enzymes contributes to its broad spectrum of activity and may lower the propensity for the development of resistance.

Caption: Mechanism of action of Pradofloxacin via dual inhibition.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of pradofloxacin have been characterized in the target species, dogs and cats. The drug exhibits good oral bioavailability and tissue penetration.

Key Pharmacokinetic Parameters in Dogs and Cats

| Parameter | Dog | Cat | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | 0.5 - 1 hour | |

| Oral Bioavailability | ~100% | ~70% | |

| Elimination Half-life (t½) | ~5.4 - 8.1 hours | ~7.2 - 9.8 hours | [6] |

| Volume of Distribution (Vd) | >2 L/kg | >4 L/kg | |

| Plasma Protein Binding | Low (~35%) | Low (~30%) |

Note: Values are approximate and can vary based on formulation (tablet vs. oral suspension) and feeding status.

The high volume of distribution in both species indicates excellent penetration into tissues, a critical factor for treating systemic infections. The low plasma protein binding ensures that a high fraction of the drug is free and available to exert its antibacterial effect.

Pharmacodynamic Profile: In Vitro Susceptibility

The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Pradofloxacin has demonstrated low MIC values against a wide range of veterinary pathogens.

MIC₉₀ Values for Key Veterinary Pathogens

MIC₉₀ is the concentration of the drug required to inhibit the growth of 90% of the tested isolates of a given bacterial species.

| Bacterial Species | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus pseudintermedius | ≤ 0.25 | [1] |

| Escherichia coli | ≤ 0.25 | [1] |

| Pasteurella multocida | ≤ 0.016 | [1][9] |

| Bordetella bronchiseptica | ≤ 0.25 | [1] |

| Streptococcus suis | 0.12 - 0.25 | [10] |

| Mannheimia haemolytica | ≤ 0.016 | [9] |

These low MIC₉₀ values indicate the high intrinsic potency of pradofloxacin against common bacterial pathogens in companion animals.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows relevant to the study of pradofloxacin.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the in vitro potency of pradofloxacin against a bacterial isolate.

Materials:

-

Pradofloxacin hydrochloride reference standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolate in log-phase growth

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)

-

Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

Procedure:

-

Preparation of Pradofloxacin Stock Solution:

-

Accurately weigh the pradofloxacin hydrochloride reference standard and dissolve in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

The causality of this choice is to ensure complete dissolution and create a starting point for serial dilutions.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the pradofloxacin stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (no drug) and well 12 as a negative control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate wells 1 through 11 with 10 µL of the prepared bacterial inoculum.

-

The final volume in each well will be approximately 110 µL.

-

Incubate the plate at 35-37°C for 18-24 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of pradofloxacin (the first well from the lowest concentration) that shows no visible growth.

-

This self-validating system is confirmed by observing robust growth in the positive control well (well 11) and no growth in the negative control well (well 12).

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Quantification of Pradofloxacin in Canine Plasma by HPLC

This protocol provides a validated method for the determination of pradofloxacin concentrations in plasma samples, essential for pharmacokinetic studies.

Objective: To accurately quantify pradofloxacin in canine plasma.

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent with UV detector.[11][12]

-

Column: Reverse-phase C8, 4.6 x 150 mm, 5-µm particle size (e.g., Zorbax Eclipse XDB-C8).[11][12]

-

Mobile Phase: 75% distilled water with 0.1% trifluoroacetic acid and 25% acetonitrile.[12]

-

Column Temperature: 40°C.[12]

-

Injection Volume: 20 µL.[11]

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 250 µL of canine plasma in a microcentrifuge tube, add 500 µL of ice-cold acetonitrile. The choice of acetonitrile is to efficiently precipitate plasma proteins while ensuring pradofloxacin remains in the supernatant.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 250 µL of the mobile phase. This step ensures the sample is in a solvent compatible with the HPLC system.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

Calibration Standards and Quality Controls:

-

Prepare a stock solution of pradofloxacin in a suitable solvent.

-

Spike drug-free canine plasma with known amounts of pradofloxacin to create a series of calibration standards (e.g., 0.1 to 10 µg/mL).[12]

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Process the calibration standards and QC samples alongside the unknown samples using the same extraction procedure. This self-validating approach ensures the accuracy and precision of the entire analytical run.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared samples, calibration standards, and QCs.

-

Record the peak area of pradofloxacin, which typically has a retention time of 3.1-3.2 minutes under these conditions.[11]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of pradofloxacin in the unknown samples by interpolating their peak areas from the calibration curve.

-

Caption: Workflow for HPLC quantification of Pradofloxacin in plasma.

Conclusion

Pradofloxacin hydrochloride is a potent, third-generation fluoroquinolone with significant applications in veterinary medicine. Its favorable physicochemical properties, dual-target mechanism of action, and well-characterized pharmacokinetic and pharmacodynamic profiles make it an effective therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to accurately assess its properties and performance. A comprehensive understanding of these technical aspects is crucial for the continued development and optimal use of this important antimicrobial.

References

-

Lees P. (2013). Pharmacokinetics, pharmacodynamics and therapeutics of pradofloxacin in the dog and cat. Journal of Veterinary Pharmacology and Therapeutics, 36(3), 209-221. [Link]

-

Schink, A. K., Kadlec, K., Hauschild, T., et al. (2013). Susceptibility of canine and feline bacterial pathogens to pradofloxacin and comparison with other fluoroquinolones approved for companion animals. Veterinary Microbiology, 162(1), 119-126. [Link]

-

Blondeau, J. M., Borsos, S. P., & Fitch, S. D. (2021). Comparative Minimum Inhibitory and Mutant Prevention Drug Concentrations for Pradofloxacin and Seven Other Antimicrobial Agents Tested against Bovine Isolates of Mannheimia haemolytica and Pasteurella multocida. Antibiotics, 10(5), 555. [Link]

-

Blondeau, J. M., Borsos, S. P., & Fitch, S. D. (2021). Comparison of the Minimum Inhibitory and Mutant Prevention Drug Concentrations for Pradofloxacin and 7 Other Antimicrobial Agents Tested Against Swine Isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida. Frontiers in Veterinary Science, 8, 768631. [Link]

- Bartel, S., et al. (2008). Process for preparing pradofloxacin.

-

Leedom, T. A., Portis, E., & Ragan, J. (2023). Pradofloxacin Minimum Inhibitory Concentration Profiling of Streptococcus suis Isolates: Insights into Antimicrobial Susceptibility in Swine. Antibiotics, 12(11), 1599. [Link]

-

Wetzstein, H. G. (2005). Comparative Mutant Prevention Concentrations of Pradofloxacin and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance. Antimicrobial Agents and Chemotherapy, 49(10), 4166-4173. [Link]

-

KuKanich, B., & Papich, M. G. (2016). Pradofloxacin pharmacokinetics after oral and intravenous administration in dogs reveal plasma concentrations sufficient to treat infections caused by susceptible bacteria. Journal of the American Veterinary Medical Association, 249(3), 294-300. [Link]

-

Boothe, D. M., et al. (2018). Pharmacokinetics and pharmacodynamics of oral pradofloxacin administration in dogs. American Journal of Veterinary Research, 79(12), 1269-1277. [Link]

-

KuKanich, B. (2016). Pradofloxacin pharmacokinetics after oral and intravenous administration in dogs reveal plasma concentrations sufficient to treat infections caused by susceptible bacteria. American Veterinary Medical Association. [Link]

- Bartel, S., et al. (2011). Process for the preparation of pradofloxacin.

-

Hauschild, G., Rohn, K., Engelhardt, E., et al. (2013). Pharmacokinetic study on pradofloxacin in the dog – Comparison of serum analysis, ultrafiltration and tissue sampling after oral administration. BMC Veterinary Research, 9, 32. [Link]

-

DrugFuture. (n.d.). Pradofloxacin. DrugFuture. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023). Pradofloxacin. Wikipedia. Retrieved January 14, 2026, from [Link]

-

Hauschild, G., Rohn, K., & Engelhardt, E. (2013). Pharmacokinetic study on pradofloxacin in the dog – Comparison of serum analysis, ultrafiltration and tissue sampling after oral administration. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Pradofloxacin. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

PharmaCompass. (n.d.). Pradofloxacin. PharmaCompass. Retrieved January 14, 2026, from [Link]

-

precisionFDA. (n.d.). Pradofloxacin Hydrochloride. precisionFDA. Retrieved January 14, 2026, from [Link]

Sources

- 1. Susceptibility of canine and feline bacterial pathogens to pradofloxacin and comparison with other fluoroquinolones approved for companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Pradofloxacin - Wikipedia [en.wikipedia.org]

- 4. Pradofloxacin Hydrochloride | 195532-14-0 [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 7. CA2666932A1 - Process for preparing pradofloxacin - Google Patents [patents.google.com]

- 8. BRPI0718480B1 - PROCESS FOR THE PREPARATION OF PRADOFLOXACIN - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]